molecular formula C15H13N3O4S2 B2815408 5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate CAS No. 2034368-95-9

5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate

Cat. No.: B2815408
CAS No.: 2034368-95-9
M. Wt: 363.41
InChI Key: XKSIKVDIELYLQX-UHFFFAOYSA-N
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Description

5-Amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with an amino group at position 5 and a tosyl (p-toluenesulfonyl) group at position 1. The thiophene ring is esterified at position 3 with a carboxylate group.

Properties

IUPAC Name

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S2/c1-10-2-4-12(5-3-10)24(20,21)18-13(16)8-14(17-18)22-15(19)11-6-7-23-9-11/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKSIKVDIELYLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CSC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction on the pyrazole ring. The process begins with the preparation of the pyrazole intermediate, which is then reacted with thiophene-3-carboxylate under controlled conditions to form the desired compound. The reaction conditions often involve the use of solvents like methanol or toluene and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their function. The exact pathways depend on the specific application, but common targets include kinases, proteases, and ion channels[4][4].

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate with structurally related compounds from the evidence:

Compound Name Pyrazole Substituents Thiophene Substituents Key Functional Groups Molecular Weight (g/mol)*
5-Amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate 5-Amino, 1-Tosyl 3-Carboxylate Tosyl, carboxylate, amino ~409.45
tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate (5) 3-Amino, 5-Methyl, 1- tert-Butyl N/A tert-Butyl carbamate, amino, methyl ~241.29
5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (7) 5-Methyl 2-Carboxamide, 5-Bromo Bromo, carboxamide, methyl ~324.15
N-(5-Methyl-1H-pyrazol-3-yl)-5-(p-tolyl)thiophene-2-carboxamide (8b) 5-Methyl 2-Carboxamide, 5-p-Tolyl p-Tolyl, carboxamide, methyl ~337.40
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) 5-Amino, 3-Hydroxy 3-Carboxylate, 2,4-Diamino Amino, hydroxy, carboxylate ~337.35

*Molecular weights calculated based on structural formulas.

Key Observations:

Substituent Position and Electronic Effects: The thiophene-3-carboxylate group in the target compound contrasts with thiophene-2-carboxamide in analogs like compound 7 and 8b. The 3-carboxylate ester may enhance electrophilicity at the thiophene ring compared to 2-substituted derivatives, influencing reactivity in further functionalization . The tosyl group (electron-withdrawing) at position 1 of the pyrazole in the target compound differs from the tert-butyl carbamate in compound 3.

Biological and Physicochemical Implications: Carboxamides (e.g., compounds 7, 8b) generally exhibit higher hydrogen-bonding capacity and solubility in polar solvents compared to carboxylate esters (target compound), which are more lipophilic . The 5-amino group on the pyrazole in the target compound and compound 7b may confer nucleophilic reactivity, enabling participation in Schiff base formation or coordination chemistry .

Synthetic Strategies :

  • The target compound likely employs a tosylation step similar to the tert-butyl carbamate formation in compound 5, using sulfonating agents (e.g., TsCl) under basic conditions .
  • Thiophene-3-carboxylate esterification could parallel the DCC/DMAP-mediated coupling seen in compound 7, albeit with a carboxylic acid and alcohol instead of an amine .

Data Table: Comparative Physicochemical Properties

Property Target Compound Compound 5 (tert-Butyl derivative) Compound 7 (Bromo-carboxamide) Compound 7b (Diamino-carboxylate)
Solubility (Polarity) Moderate (carboxylate ester) Low (tert-butyl) High (carboxamide) High (multiple amino groups)
Melting Point Not reported 148–150°C 162–164°C Not reported
Reactivity Electrophilic (tosyl group) Stable (protective group) Nucleophilic (bromo, amide) Nucleophilic (amino, hydroxy)

Biological Activity

5-Amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate (often referred to as 5AP) has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of aminopyrazoles that have been investigated for their potential therapeutic applications, particularly in cancer treatment and as antioxidants.

Chemical Structure and Properties

The molecular formula for 5-amino-1-tosyl-1H-pyrazol-3-yl thiophene-3-carboxylate is C15H13N3O4SC_{15}H_{13}N_3O_4S with a molecular weight of approximately 363.4 g/mol. The compound features a pyrazole ring, a tosyl group, and a thiophene carboxylate moiety, which contribute to its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC15H13N3O4S
Molecular Weight363.4 g/mol
Functional GroupsAmino, Tosyl, Thiophene

Antioxidant Activity

Research indicates that derivatives of 5-amino-pyrazoles exhibit significant antioxidant properties. A study highlighted that these compounds can effectively scavenge free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. The DPPH assay demonstrated the ability of these compounds to inhibit oxidative stress markers in human platelets, thus showcasing their potential as therapeutic agents against oxidative damage .

Anti-Cancer Properties

The anti-cancer activity of 5AP has been explored through various in vitro studies. These investigations revealed that certain derivatives possess the ability to inhibit the proliferation of cancer cell lines, including breast cancer cells. For instance, one derivative showed a growth inhibition percentage comparable to standard chemotherapeutics like Cisplatin .

Case Study: Inhibition of Breast Cancer Cell Lines

In a comparative study involving several derivatives of 5AP, compounds were tested against MCF7 and SK-BR3 breast cancer cell lines. The results indicated that specific modifications on the pyrazole core significantly enhanced anti-proliferative activity:

Compound IDCell LineGI50 (µM)Activity Level
1fSK-BR314.4Comparable to Cisplatin
1gMCF7<10Highly Effective

The mechanism by which 5-amino-pyrazoles exert their biological effects involves interaction with various molecular targets. Molecular docking studies suggest that these compounds can bind to tubulin at the colchicine site, disrupting microtubule dynamics essential for cell division . Additionally, they may influence signaling pathways involved in inflammation and cancer progression.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 5AP derivatives. Modifications such as introducing alkyl chains or altering functional groups have been shown to enhance biological activity. For example, increasing lipophilicity or flexibility in side chains often correlates with improved cellular uptake and activity against target cells .

Q & A

Q. How should researchers address low yields in the final coupling step?

  • Methodology :
  • Byproduct Analysis : Use LC-MS to identify hydrolysis products; adjust protecting groups (e.g., switch Boc to Fmoc) .
  • Catalyst Optimization : Screen Pd(OAc)₂/XPhos systems for improved catalytic turnover .

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